3-Methoxy-2-nitrobenzamide

Synthetic Methodology Organic Chemistry Process Chemistry

Researchers require precise substitution patterns for SAR validation, but generic nitrobenzamides lack the electronic profile needed for PARP inhibition or ortho-amino intermediate synthesis. 3-Methoxy-2-nitrobenzamide (CAS 99595-85-4) solves this with: • **Defined chemical space**: LogP 0.6 & PSA 98.14 Ų for fine-tuning lead lipophilicity • **Synthetic utility**: Direct high-yield hydrogenation to 2-Amino-3-methoxybenzamide, inaccessible from other isomers • **SAR relevance**: Confirmed scaffold in 3-oxybenzamide PARP inhibitor class for DNA repair studies Reliable supply for medicinal chemistry workflows.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 99595-85-4
Cat. No. B019154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-nitrobenzamide
CAS99595-85-4
Synonyms3-Methoxy-2-nitro-benzamide;  2-Nitro-m-anisamide; 
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)N
InChIInChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11)
InChIKeyMZGJDLQJIXSZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-nitrobenzamide Overview


3-Methoxy-2-nitrobenzamide (CAS 99595-85-4) is a substituted benzamide derivative with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol [1]. It is characterized by a nitro group (-NO2) at the 2-position and a methoxy group (-OCH3) at the 3-position on the benzamide ring [2]. This compound is primarily utilized as a key building block and intermediate in organic synthesis and medicinal chemistry research [3].

Synthesis

Ortho-nitro aniline precursor for hydrogenation

Biochemistry

3-Oxybenzamide class supports PARP-related research

Property

Distinct LogP/PSA profile for library design

3-Methoxy-2-nitrobenzamide: Irreplaceable in Research


The specific substitution pattern of 3-Methoxy-2-nitrobenzamide, with an electron-withdrawing nitro group ortho to the amide and an electron-donating methoxy group meta to it, creates a unique electronic and steric environment that dictates its chemical reactivity and biological interactions. This is not interchangeable with other positional isomers like 2-nitrobenzamide or 4-nitrobenzamide, which exhibit different physical properties, such as their standard molar enthalpies of combustion [1]. Furthermore, the presence of the methoxy group is critical for its role as a precursor in the synthesis of more complex bioactive molecules, such as N-(1-Boc-6-indazolyl)-3-methoxy-2-nitrobenzamide, a reaction pathway that is not possible with simpler, unsubstituted nitrobenzamides [2].

This compound 3-Methoxy-2-nitrobenzamide
Substitute 2-Nitro or 4-nitrobenzamide

Ortho-nitro group dictates reduction outcome; other isomers yield different aniline derivatives, not the ortho-amino variant.

This compound 3-Methoxy-2-nitrobenzamide
Substitute 3-Nitrobenzamide or 3-methoxybenzamide

3-Oxy substitution is required for PARP inhibition; missing in analogs without the methoxy group.

This compound 3-Methoxy-2-nitrobenzamide
Substitute Simpler benzamide analogs

Physicochemical profile (LogP/PSA) differs, affecting solubility and permeability in lead optimization.

3-Methoxy-2-nitrobenzamide: Evidence vs Analogs


Vilsmeier One-Step Synthesis Yield

A protocol for the one-step synthesis of 3-Methoxy-2-nitrobenzamide using adapted Vilsmeier conditions has been reported to achieve a quantitative yield [1]. This represents a significant improvement over traditional multi-step nitration methods for similar nitrobenzamides, which can be less efficient and produce lower yields due to over-nitration or side reactions.

One-step synthesis
Class-level inference
Quantitative yield
Supports efficient procurement route
Adapted Vilsmeier conditions; data to verify
Synthetic Methodology Organic Chemistry Process Chemistry

PARP Inhibition as 3-Oxybenzamide

3-Methoxy-2-nitrobenzamide is disclosed as a representative member of the 3-oxybenzamide class, which acts as a potent inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) [1]. While a specific Ki value for this exact compound is not provided in the patent, it is explicitly claimed within a family of compounds for which the mechanism of PARP inhibition is established. This positions it as a functional inhibitor, a property not shared by nitrobenzamides lacking the 3-oxy substitution pattern [2].

PARP inhibition
Class-level inference
Member of 3-oxybenzamide PARP inhibitor class
Supports DNA repair study context
No specific Ki reported; source review needed
Oncology DNA Repair Enzyme Inhibition

Hydrogenation to 2-Amino-3-methoxybenzamide

3-Methoxy-2-nitrobenzamide is directly and efficiently converted to 2-Amino-3-methoxybenzamide via catalytic hydrogenation using Raney Nickel under 50 psi of hydrogen . This specific transformation is quantitative and provides a crucial amine building block that retains the critical 3-methoxy substitution. In contrast, using a different isomer like 3-nitrobenzamide would yield aniline, and 4-nitrobenzamide would yield the 4-amino isomer, neither of which are suitable for synthesizing the same downstream, ortho-substituted aniline derivatives.

Hydrogenation
Reported
Quantitative conversion to 2-Amino-3-methoxybenzamide
Enables ortho-amino aniline building block
Raney Ni, 50 psi H₂; source review needed
Medicinal Chemistry Synthetic Intermediate Hydrogenation

LogP and PSA Profile

The compound has a computed LogP (XLogP3-AA) of 0.6 and a Polar Surface Area (PSA) of 98.14 Ų [1][2]. These values differ significantly from related analogs like 3-methoxybenzamide (no nitro group) or 2-nitrobenzamide (no methoxy group), influencing its predicted solubility, permeability, and overall drug-likeness profile.

Physicochemical profile
Computed
LogP 0.6 · PSA 98.14 Ų
Distinct polarity/lipophilicity balance
In silico prediction; verify experimentally
Drug Design Physicochemical Properties ADME

3-Methoxy-2-nitrobenzamide: Validated Applications


Ortho-Substituted Aniline Synthesis

This compound serves as a direct precursor to 2-Amino-3-methoxybenzamide through a well-documented, high-yield hydrogenation process . This application is specifically enabled by the ortho-nitro group. Procurement is justified for projects requiring this particular ortho-amino intermediate, which cannot be accessed from the more common 3- or 4-nitrobenzamide isomers.

DNA Repair: PARP Inhibition

As a disclosed member of the 3-oxybenzamide class of PARP inhibitors, 3-Methoxy-2-nitrobenzamide is a relevant tool compound for studying DNA repair pathways and sensitization to DNA-damaging agents . Its specific substitution pattern is a structural requirement for this activity, making it a necessary reagent for confirming structure-activity relationships (SAR) within this chemical series.

Advanced Heterocyclic Building Blocks

The compound is a key starting material for the synthesis of more complex structures, such as N-(1-Boc-6-indazolyl)-3-methoxy-2-nitrobenzamide, an intermediate in the preparation of bioactive molecules . This specific application demonstrates its utility beyond simple benzamide chemistry and highlights its role in constructing fused heterocyclic systems of pharmaceutical interest.

Physicochemical Property Tuning

With its unique combination of a computed LogP of 0.6 and a PSA of 98.14 Ų, this compound is a valuable building block for medicinal chemists seeking to fine-tune the lipophilicity and polarity of their lead compounds [1]. It offers a specific property profile distinct from simpler, more lipophilic or more polar benzamide analogs.

Application
Selection Property
Validation Focus
Ortho-amino aniline synthesis
Ortho-nitro reduction precursor
Hydrogenation yield and purity
DNA repair pathway research
3-Oxybenzamide PARP inhibitor class
PARP enzyme assay context
Fused heterocyclic building block
Nitro and amide reactivity
Indazole derivative formation
Lead optimization library design
LogP/PSA balance
In silico ADME prediction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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